5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
Scientific Research Applications
Antiproliferative Agent in Cancer Research
The benzopyran-4-one moiety is recognized for its cytotoxic properties against multi-drug resistant cancer cell lines. Hybrid compounds containing this structure have been designed and synthesized to explore their antiproliferative activity. These compounds have shown significant activity against a panel of six cancer cell lines, with minimal cytotoxicity to normal cell lines . This suggests that derivatives of 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one could be potent and selective anticancer agents.
Anti-inflammatory Applications
Isoxazoles, which can be synthesized as hybrid compounds with benzopyran-4-ones, exhibit anti-inflammatory properties in cellular assays . This indicates that the compound may also be leveraged to develop new anti-inflammatory medications, potentially offering a novel approach to treating inflammatory diseases.
Fungicidal Properties
Benzopyran-4-one derivatives have been used to design novel strobilurins, which are a class of fungicides. These compounds have been tested against various phytopathogenic fungi and have shown substantial antifungal activities, indicating that 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one could serve as a backbone for developing new fungicides with broad-spectrum activity .
Structural and Spectroscopic Analysis
The compound’s structure allows for detailed spectroscopic investigations, which are crucial in understanding the interactions and properties of pharmaceuticals and agrochemicals. The vibrational spectra of such compounds can provide insights into their structural characteristics .
Molecular Docking Studies
Derivatives of benzopyran-4-ones have been used in molecular docking studies to predict the interaction and affinity towards biological targets. This is particularly useful in drug discovery, where the compound’s derivatives could be potential candidates for anti-HIV-1 therapies .
Kinase Inhibitory Activity
Some derivatives of the compound have been screened for kinase inhibitory activity. While the compound itself was found inactive towards different kinases, its derivatives could be modified to enhance this activity, which is vital in the development of treatments for diseases like cancer .
Future Directions
The future directions for “5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” could involve further exploration of its potential cytotoxic activity against cancer cell lines . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUSJIRWIYZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CCOC2=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.